Cas no 197447-26-0 (Isocudraniaxanthone A)
Isocudraniaxanthone A is a naturally occurring xanthone derivative, primarily isolated from the Cudrania genus of plants. This compound exhibits notable bioactivity, including antioxidant, anti-inflammatory, and potential anticancer properties, making it a subject of interest in pharmacological and biochemical research. Its unique molecular structure, characterized by a tricyclic xanthone core with specific hydroxyl and prenyl substitutions, contributes to its selective interactions with biological targets. Isocudraniaxanthone A is valued for its stability and moderate solubility in organic solvents, facilitating its isolation and characterization. Ongoing studies explore its mechanisms of action, particularly in modulating oxidative stress and cellular signaling pathways.
Isocudraniaxanthone A structure
Product Name:Isocudraniaxanthone A
CAS No:197447-26-0
MF:C18H16O6
MW:328.316045761108
CID:2729328
PubChem ID:10687703
Update Time:2025-06-09
Isocudraniaxanthone A Chemical and Physical Properties
Names and Identifiers
-
- Isocudraniaxanthone A
- Assiguxanthone A
- 197447-26-0
- HY-N8455
- AKOS040761877
- CS-0144293
- CHEMBL462901
- 1,3,5,6-tetrahydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one
- XHA44726
-
- Inchi: 1S/C18H16O6/c1-4-18(2,3)13-11(21)7-10(20)12-14(22)8-5-6-9(19)15(23)16(8)24-17(12)13/h4-7,19-21,23H,1H2,2-3H3
- InChI Key: GXZSMOZDSUSQHH-UHFFFAOYSA-N
- SMILES: O1C2C(=C(C=CC=2C(C2=C(C=C(C(=C12)C(C=C)(C)C)O)O)=O)O)O
Computed Properties
- Exact Mass: 328.09468823g/mol
- Monoisotopic Mass: 328.09468823g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 2
- Complexity: 518
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 107Ų
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.5±0.1 g/cm3
- Boiling Point: 556.1±50.0 °C at 760 mmHg
- Flash Point: 205.1±23.6 °C
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
Isocudraniaxanthone A Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
Isocudraniaxanthone A Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I36410-5 mg |
Isocudraniaxanthone A |
197447-26-0 | 5mg |
¥5600.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4275-1 mg |
Isocudraniaxanthone A |
197447-26-0 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4275-5 mg |
Isocudraniaxanthone A |
197447-26-0 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| TargetMol Chemicals | TN4275-1 mL * 10 mM (in DMSO) |
Isocudraniaxanthone A |
197447-26-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I36410-5mg |
Isocudraniaxanthone A |
197447-26-0 | ,98.5% | 5mg |
¥5600.0 | 2023-09-07 | |
| TargetMol Chemicals | TN4275-5mg |
Isocudraniaxanthone A |
197447-26-0 | 5mg |
¥ 3940 | 2024-07-20 | ||
| TargetMol Chemicals | TN4275-1 ml * 10 mm |
Isocudraniaxanthone A |
197447-26-0 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 |
Isocudraniaxanthone A Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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